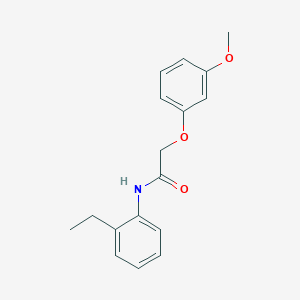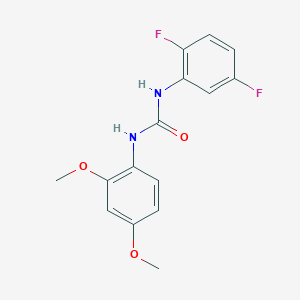
2,4,6-Triphenyl-1,3,5-trithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Triphenyl-1,3,5-trithiane is an organosulfur compound with the molecular formula C21H18S3. It is characterized by a trithiane ring structure, where three sulfur atoms are alternately bonded with three carbon atoms, each of which is further bonded to a phenyl group. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4,6-Triphenyl-1,3,5-trithiane can be synthesized through the trimerization of thiobenzophenone. The reaction typically involves the use of a catalyst such as hydrochloric acid or sulfuric acid under reflux conditions. The reaction proceeds as follows:
3Ph2C=S→C6H5C(S)3C6H5
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Triphenyl-1,3,5-trithiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to thiobenzophenone.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiobenzophenone.
Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
2,4,6-Triphenyl-1,3,5-trithiane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, including polymers and resins
Wirkmechanismus
The mechanism of action of 2,4,6-Triphenyl-1,3,5-trithiane involves its interaction with various molecular targets. The compound can form reactive intermediates that interact with cellular components, leading to biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activities and disrupt cellular processes .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Triphenyl-1,3,5-triazine: Similar in structure but contains nitrogen atoms instead of sulfur.
1,3,5-Trithiane: A simpler analog with no phenyl groups.
2,4,6-Trimethyl-1,3,5-trithiane: Contains methyl groups instead of phenyl groups.
Uniqueness: Its ability to undergo diverse chemical reactions and form complex structures makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
531-05-5 |
|---|---|
Molekularformel |
C21H18S3 |
Molekulargewicht |
366.6 g/mol |
IUPAC-Name |
2,4,6-triphenyl-1,3,5-trithiane |
InChI |
InChI=1S/C21H18S3/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18/h1-15,19-21H |
InChI-Schlüssel |
HJHSNTOTXYILIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2SC(SC(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940481.png)

![Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+)](/img/structure/B11940504.png)







![3,4-Dimethoxy-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B11940548.png)
![5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B11940551.png)

